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Compound of Interest

Compound Name: Olodanrigan

Cat. No.: B1662175

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Olodanrigan (EMA401), a selective
angiotensin Il type 2 receptor (AT2R) antagonist formerly under development for neuropathic
pain. The development of Olodanrigan was halted due to preclinical evidence of liver toxicity, a
critical factor detailed in this analysis. This document summarizes available clinical trial data for
Olodanrigan and compares its performance with established alternative treatments for
neuropathic pain, supported by experimental data.

Comparative Efficacy and Safety of Olodanrigan and
Alternatives

The following tables summarize the quantitative data from Phase 2 clinical trials of
Olodanrigan for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN),
alongside data from meta-analyses of approved alternative medications.

Table 1: Efficacy of Olodanrigan in Phase 2 Clinical
Trials
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Change

Treatment
. from .
Trial Name Treatment o Difference
o N Baseline in p-value
(Indication)  Group . vs. Placebo
Pain Score
(95% Cl)
(NRS)
) Olodanrigan
Earlier PHN ] -0.69 (-1.19
100 mg twice 92 -2.29 0.0066
Study ) to -0.20)
daily
Placebo 91 -1.60
Olodanrigan
EMPHENE ] 129 (planned -0.5(-1.6to
100 mg twice Not Reported 0.35
(PHN) _ 360) 0.6)
daily
Placebo
Olodanrigan
EMPADINE ) 137 (planned -0.6 (-1.4 to
100 mg twice Not Reported 0.10
(PDN) , 400) 0.1)
daily
Placebo

*NRS: Numeric Rating Scale for pain (typically 0-10). Data from an earlier Phase 2 trial showed

statistically significant pain reduction with Olodanrigan in patients with postherpetic

neuralgia[1]. However, the later EMPHENE and EMPADINE trials were terminated prematurely

due to preclinical safety concerns, and while they showed a trend towards pain reduction, the

results were not statistically significant[2].

Table 2: Comparative Efficacy of Alternative Neuropathic
Pain Treatments (Indirect Comparison)
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Mean Difference in Pain

Drug Class Drug

Score vs. Placebo (95% CI)
Gabapentinoids Gabapentin -1.44 (-2.21 to -0.66)
Pregabalin -0.90 (-1.23 to -0.57)
SNRIs Duloxetine -1.13 (-1.36 to -0.89)

*Data from a meta-analysis of treatments for diabetic peripheral neuropathic pain[3][4]. This
provides an indirect comparison of the potential efficacy of Olodanrigan to established
therapies.

Table 3: Safety and Tolerability of Olodanrigan
(EMPHENE and EMPADINE Trials)

Adverse Event Olodanrigan Placebo

Most Frequent in EMPHENE Diarrhea, Nasopharyngitis Diarrhea, Nasopharyngitis

Serious Adverse Events - -
Not specified Not specified

(EMPHENE)

Most Frequent in EMPADINE Not specified Not specified

) Product intolerance, Acute coronary syndrome,

Serious Adverse Events o ] ) i

cholelithiasis, acute erysipelas, chronic obstructive

(EMPADINE) N _ _ _ ]
cholecystitis, localized infection  pulmonary disease

*No serious adverse events were attributed to Olodanrigan in the earlier successful Phase 2
trial[1]. In the later EMPHENE and EMPADINE trials, which were halted for preclinical toxicity
reasons, the reported adverse events in the shortened study duration did not raise immediate
safety alarms in the human subjects[5].

Experimental Protocols
Olodanrigan Phase 2 Clinical Trials (EMPHENE and
EMPADINE)
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Objective: To evaluate the efficacy and safety of Olodanrigan in patients with postherpetic
neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE).

Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-
group studies[2][6][7].

Patient Population:
« EMPHENE: Adult patients with postherpetic neuralgia for at least 6 months[2].

o EMPADINE: Adult patients with a diagnosis of Type | or Type Il diabetes mellitus and painful
distal symmetrical sensorimotor neuropathy for more than 6 months[6][7].

« Inclusion criteria for both: Baseline pain score of =24 on an 11-point Numeric Rating Scale
(NRS)[2][6].

Intervention:

« EMPHENE: Patients were randomized to receive Olodanrigan (25 mg or 100 mg) or
placebo, administered orally twice daily for 12 weeks[2][5].

o EMPADINE: Patients were randomized to receive Olodanrigan (100 mg) or placebo,
administered orally twice daily for 12 weeks[6][7].

o Concomitant use of stable doses of pregabalin or duloxetine was permitted in the
EMPADINE trial[7].

Outcome Measures:

e Primary Efficacy Endpoint: Change from baseline in the weekly mean of the 24-hour average
pain intensity score at week 12, measured by the 11-point NRS[2][6].

e Secondary Efficacy Endpoints: Included assessments of responder rates (proportion of
patients with >30% or =50% pain reduction), and changes in the Neuropathic Pain Symptom
Inventory (NPSD[2][6].

o Safety Assessments: Monitoring of treatment-emergent adverse events (TEAES), serious
adverse events (SAEs), and laboratory parameters[2][6].
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Preclinical Hepatotoxicity Studies

Detailed protocols for the preclinical toxicology studies that led to the termination of
Olodanrigan's development are not publicly available. However, it is known that the decision
was based on findings from a 39-week study in monkeys that indicated a potential for liver
damage with long-term administration[8]. Standard preclinical toxicology studies for small
molecule drugs typically involve repeat-dose administration in two species (one rodent, one
non-rodent) to assess for potential target organ toxicity. These studies evaluate a range of
endpoints including clinical observations, body weight, food consumption, hematology, clinical
chemistry (including liver function tests), and histopathology of major organs[9].
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Caption: Proposed mechanism of Olodanrigan in neuropathic pain.

Experimental Workflow for Olodanrigan Phase 2 Clinical
Trials
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Caption: Simplified workflow of the EMPHENE and EMPADINE trials.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1662175?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1662175?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24507377/
https://pubmed.ncbi.nlm.nih.gov/24507377/
https://pubmed.ncbi.nlm.nih.gov/24507377/
https://www.novctrd.com/ctrdweb/trialresult/trialresults/pdf?trialResultId=17628
https://www.ncbi.nlm.nih.gov/books/NBK77172/
https://www.ncbi.nlm.nih.gov/books/NBK77172/
https://www.ncbi.nlm.nih.gov/books/NBK77172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663537/
https://cdn-links.lww.com/permalink/pain/b/pain_2021_02_26_pandhi_pain-d-20-01519_sdc1.pdf
https://www.novctrd.com/ctrdweb/trialresult/trialresults/pdf?trialResultId=17613
https://www.clinicaltrials.gov/study/NCT03297294?term=EMA401&rank=4
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=619
https://noblelifesci.com/toxicology-study-design-considerations/
https://www.benchchem.com/product/b1662175#independent-verification-of-olodanrigan-studies
https://www.benchchem.com/product/b1662175#independent-verification-of-olodanrigan-studies
https://www.benchchem.com/product/b1662175#independent-verification-of-olodanrigan-studies
https://www.benchchem.com/product/b1662175#independent-verification-of-olodanrigan-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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